molecular formula C25H23N3O2S B11528448 2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl N,N'-diphenylcarbamimidothioate

2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl N,N'-diphenylcarbamimidothioate

Cat. No.: B11528448
M. Wt: 429.5 g/mol
InChI Key: OKTJHGUPSBPKAP-UHFFFAOYSA-N
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Description

(E)-1-{[2,5-DIOXO-1-(2-PHENYLETHYL)PYRROLIDIN-3-YL]SULFANYL}-N,N’-DIPHENYLMETHANIMIDAMIDE is a complex organic compound that features a pyrrolidine ring, a phenylethyl group, and a diphenylmethanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-{[2,5-DIOXO-1-(2-PHENYLETHYL)PYRROLIDIN-3-YL]SULFANYL}-N,N’-DIPHENYLMETHANIMIDAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Phenylethyl Group: This step might involve a Friedel-Crafts alkylation or similar reaction to attach the phenylethyl group to the pyrrolidine ring.

    Formation of the Diphenylmethanimidamide Moiety: This could involve the reaction of an amine with a diphenylmethanone derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom or the phenylethyl group.

    Reduction: Reduction reactions might target the carbonyl groups in the pyrrolidine ring.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound might be studied for its potential pharmacological properties. It could serve as a lead compound in the development of new drugs.

Medicine

In medicine, the compound might be investigated for its therapeutic potential. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In industry, the compound might be used in the production of advanced materials or as a specialty chemical in various applications.

Mechanism of Action

The mechanism by which (E)-1-{[2,5-DIOXO-1-(2-PHENYLETHYL)PYRROLIDIN-3-YL]SULFANYL}-N,N’-DIPHENYLMETHANIMIDAMIDE exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • **(E)-1-{[2,5-DIOXO-1-(2-PHENYLETHYL)PYRROLIDIN-3-YL]SULFANYL}-N,N’-DIPHENYLMETHANIMIDAMIDE
  • **(E)-1-{[2,5-DIOXO-1-(2-PHENYLETHYL)PYRROLIDIN-3-YL]SULFANYL}-N,N’-DIPHENYLMETHANIMIDAMIDE

Uniqueness

The uniqueness of (E)-1-{[2,5-DIOXO-1-(2-PHENYLETHYL)PYRROLIDIN-3-YL]SULFANYL}-N,N’-DIPHENYLMETHANIMIDAMIDE lies in its specific combination of functional groups and structural features. This might confer unique chemical reactivity or biological activity compared to similar compounds.

Properties

Molecular Formula

C25H23N3O2S

Molecular Weight

429.5 g/mol

IUPAC Name

[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl] N,N'-diphenylcarbamimidothioate

InChI

InChI=1S/C25H23N3O2S/c29-23-18-22(24(30)28(23)17-16-19-10-4-1-5-11-19)31-25(26-20-12-6-2-7-13-20)27-21-14-8-3-9-15-21/h1-15,22H,16-18H2,(H,26,27)

InChI Key

OKTJHGUPSBPKAP-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)CCC2=CC=CC=C2)SC(=NC3=CC=CC=C3)NC4=CC=CC=C4

Origin of Product

United States

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